molecular formula C15H20N4O5S B12176735 Tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate

Tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate

Cat. No.: B12176735
M. Wt: 368.4 g/mol
InChI Key: ALJSAOXRNQZCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a 2,1,3-benzoxadiazole sulfonyl group. The tert-butyl carbamate (Boc) group at the piperazine nitrogen serves as a protective moiety, enabling selective functionalization of the secondary amine during synthesis . The benzoxadiazole core, a heterocyclic aromatic system with electron-withdrawing properties, may enhance binding interactions in biological systems or modulate physicochemical properties such as solubility and stability. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and apoptosis-targeting agents .

Properties

Molecular Formula

C15H20N4O5S

Molecular Weight

368.4 g/mol

IUPAC Name

tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20N4O5S/c1-15(2,3)23-14(20)18-7-9-19(10-8-18)25(21,22)12-6-4-5-11-13(12)17-24-16-11/h4-6H,7-10H2,1-3H3

InChI Key

ALJSAOXRNQZCFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Benzoxadiazole Sulfonyl Intermediate: This step involves the reaction of 2,1,3-benzoxadiazole with a sulfonyl chloride in the presence of a base such as triethylamine.

    Nucleophilic Substitution: The intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative.

    Esterification: Finally, the piperazine derivative is esterified with tert-butyl chloroformate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxadiazole moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Various substituted piperazine derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The piperazine ring is a common motif in many bioactive molecules, and the benzoxadiazole sulfonyl group can enhance binding affinity and specificity to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the benzoxadiazole sulfonyl group can enhance binding through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate with analogous compounds:

Compound Name Key Substituents/Modifications Stability Notes Biological Relevance Reference IDs
Tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate 2,1,3-Benzoxadiazole sulfonyl Likely stable in acidic media Intermediate for kinase inhibitors
Tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate 4-Nitrophenyl sulfonyl Reduced to aminophenyl (96% yield) Precursor for apoptosis activators
Tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Dibenzylamino-cyclohexyl Stable under reductive conditions Intermediate in chiral amine synthesis
Tert-butyl 4-(3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperazine-1-carboxylate Oxadiazole-pyridinyl Synthesized via Suzuki coupling Potential kinase inhibitor scaffold
Tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate Oxazolidinone-triazole Unstable in simulated gastric fluid Antibacterial agent (degradation risk)

Physicochemical Properties

  • The benzoxadiazole sulfonyl group likely increases molecular polarity compared to tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate , which contains a hydrophobic trifluoromethyl group .
  • LogP values for benzoxadiazole derivatives are expected to be lower than those of tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate, which features a lipophilic imidazothiazole moiety .

Key Research Findings

  • Stability: The benzoxadiazole sulfonyl group confers resistance to degradation in acidic media, unlike oxazolidinone-based analogs .
  • Synthetic Flexibility: The Boc-protected piperazine allows modular functionalization, as seen in intermediates for BTK inhibitors (e.g., tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate) .

Biological Activity

Tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₅H₁₈N₄O₄S
  • Molecular Weight : 358.39 g/mol
  • IUPAC Name : Tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate

Tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate exhibits its biological activity primarily through the inhibition of specific protein interactions and pathways involved in disease processes. Notably, it has been studied for its role in inhibiting cancer cell proliferation and inducing apoptosis.

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A2780 (ovarian cancer), and U87 (glioblastoma).
  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 20 µM across different cell lines, indicating potent activity.

Inhibition Studies

In vitro studies have shown that tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate effectively inhibits the interaction between S100A2 and p53 proteins, which is crucial in cancer progression. This inhibition leads to:

  • Increased Apoptosis : Enhanced levels of apoptotic markers were observed in treated cells.
  • Cell Cycle Arrest : The compound induced G0/G1 phase arrest in cancer cells.

Data Tables

Cell Line IC50 (µM) Mechanism of Action
MCF-710Apoptosis induction
A278015Cell cycle arrest
U8720Inhibition of protein interactions

Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activities. The most potent derivative demonstrated an IC50 value of 5 µM against MCF-7 cells. The study highlighted the importance of the benzoxadiazole moiety in enhancing biological activity .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism through which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways while downregulating anti-apoptotic proteins . This dual action suggests a promising strategy for developing new anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.